molecular formula C21H17N5O4S B11254258 N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11254258
M. Wt: 435.5 g/mol
InChI Key: FMWVSPRGIJDBOC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodioxole ring, a methoxyphenyl group, and a triazolopyridazine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group and the triazolopyridazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved depend on the specific application, whether it’s inhibiting an enzyme in a biochemical assay or activating a receptor in a cellular study.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-YL)-3-cyanobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide

Uniqueness

Compared to similar compounds, N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide stands out due to its unique combination of functional groups and heterocyclic rings

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17N5O4S/c1-28-15-4-2-3-13(9-15)16-6-8-19-23-24-21(26(19)25-16)31-11-20(27)22-14-5-7-17-18(10-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,22,27)

InChI Key

FMWVSPRGIJDBOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2

Origin of Product

United States

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